3-oxo-1-phenylCyclopentanecarbonitrile

Beschreibung

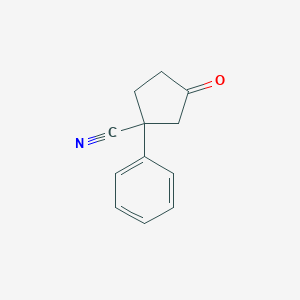

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-oxo-1-phenylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-9-12(7-6-11(14)8-12)10-4-2-1-3-5-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRHZWLLYHCYQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1=O)(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84409-26-7 | |

| Record name | 3-oxo-1-phenylcyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Reactions Involving 3 Oxo 1 Phenylcyclopentanecarbonitrile and Its Analogues

Investigation of Reaction Pathways and Intermediate Species

The reactivity of 3-oxo-1-phenylcyclopentanecarbonitrile is governed by the interplay of its constituent functional groups: a ketone, a nitrile, and a quaternary carbon center bearing a phenyl group. These features allow for a diverse range of chemical transformations, the mechanisms of which are explored below.

Detailed Mechanistic Proposals for Cyclization Reactions

While this compound is itself a cyclic molecule, its synthesis often involves a key intramolecular cyclization step, typically a Dieckmann condensation or a related Thorpe-Ziegler reaction. The general mechanism for the formation of such a five-membered ring can be illustrated by considering a plausible acyclic precursor.

A suitable starting material would be a diester, such as diethyl 2-cyano-2-phenyladipate. In the presence of a strong base like sodium ethoxide, the acidic α-hydrogen between the nitrile and one of the ester groups is abstracted to form a stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which subsequently collapses to expel an ethoxide leaving group, thereby forming the five-membered ring of the β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which is highly acidic, by the ethoxide base. A final acidic workup reprotonates this enolate to yield the cyclic product.

Table 1: Proposed Mechanistic Steps for Dieckmann-Type Cyclization

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Deprotonation of the α-carbon by a strong base (e.g., NaOEt) to form a resonance-stabilized enolate. | Enolate anion |

| 2 | Intramolecular nucleophilic attack of the enolate on the second ester carbonyl. | Tetrahedral alkoxide intermediate |

| 3 | Collapse of the tetrahedral intermediate and elimination of the leaving group (e.g., ⁻OEt). | Cyclic β-keto ester |

| 4 | Deprotonation of the acidic α-hydrogen of the β-keto ester by the base to form a stable enolate. | Enolate of the cyclic product |

| 5 | Protonation of the enolate during acidic workup to yield the final product. | This compound (or its ester analogue) |

Analysis of Nucleophilic and Electrophilic Addition Mechanisms

The this compound molecule possesses two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. The carbon α to both the ketone and nitrile is acidic, allowing for the formation of a nucleophilic enolate.

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. This addition occurs perpendicular to the plane of the carbonyl group, following the Bürgi-Dunitz trajectory, which is approximately 107 degrees. This initially forms a tetrahedral alkoxide intermediate, which is then protonated upon workup to yield the corresponding alcohol, 3-hydroxy-1-phenylcyclopentanecarbonitrile. The stereochemical outcome of such an addition can be influenced by the steric hindrance posed by the phenyl group, potentially leading to a diastereomeric mixture of the syn and anti alcohols.

Nucleophilic Addition to the Nitrile Group: The nitrile group can also undergo nucleophilic attack, although it is generally less electrophilic than the carbonyl group. For example, under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. The mechanism involves the addition of water or hydroxide (B78521) to the nitrile carbon, forming an imidic acid or an imidate intermediate, which then tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid.

Understanding Rearrangement Pathways

Derivatives of this compound can undergo skeletal rearrangements, most notably ring contractions via a Favorskii-type rearrangement. wikipedia.orgadichemistry.com This typically occurs when an α-halo ketone derivative is treated with a base. adichemistry.com

For instance, if the 2-position of this compound is halogenated (e.g., with bromine to form 2-bromo-3-oxo-1-phenylcyclopentanecarbonitrile), treatment with a base such as sodium methoxide (B1231860) can induce a rearrangement. The proposed mechanism involves the formation of an enolate at the α'-carbon (C4), which then undergoes intramolecular nucleophilic substitution to displace the bromide, forming a strained bicyclic cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The nucleophilic base (methoxide) then attacks the carbonyl carbon of the cyclopropanone. The subsequent opening of the three-membered ring can occur in two ways, but it typically proceeds to form the more stable carbanion. This leads to the formation of a methyl cyclobutanecarboxylate (B8599542) derivative, effectively contracting the five-membered ring to a four-membered one. adichemistry.com

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving this compound and its analogues. Both organocatalysis and metal-based catalysis offer unique advantages in directing reaction mechanisms.

Organocatalytic Activation and Transition State Geometries

Organocatalysts can activate this compound through various non-covalent interactions, influencing both reaction rates and stereoselectivity.

Enamine and Iminium Ion Catalysis: Chiral secondary amines, such as proline and its derivatives, can react with the carbonyl group to form a nucleophilic enamine or an electrophilic iminium ion intermediate. In enamine catalysis, the enamine formed from this compound can react with electrophiles. The chiral catalyst controls the facial selectivity of the electrophilic attack, leading to enantiomerically enriched products. The transition state geometry is dictated by the conformation of the enamine and the steric interactions with the catalyst's chiral scaffold.

Hydrogen Bonding Catalysis: Organocatalysts like thioureas and squaramides can act as hydrogen bond donors. They can activate the carbonyl group by forming hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. In a potential transition state, the β-ketonitrile substrate would be held in a rigid conformation by the bifunctional catalyst, allowing a nucleophile to approach from a specific trajectory, thereby controlling the stereochemical outcome.

Table 2: Plausible Organocatalytic Activations

| Catalyst Type | Mode of Activation | Key Intermediate | Effect on Mechanism |

|---|---|---|---|

| Chiral Secondary Amine | Enamine formation | Chiral enamine | Enhances nucleophilicity of α-carbon, directs stereoselective alkylation. |

| Chiral Secondary Amine | Iminium ion formation | Chiral iminium ion | Enhances electrophilicity of β-carbon for conjugate additions. |

| Thiourea/Squaramide | Hydrogen bonding | H-bonded carbonyl complex | Increases electrophilicity of carbonyl carbon, directs nucleophilic attack. |

| Chiral Phosphoric Acid | Brønsted acid catalysis | Protonated carbonyl | Activates the carbonyl group and provides a chiral environment. |

Metal-Catalyzed Processes

Transition metals can catalyze a variety of transformations of β-ketonitriles through different mechanistic pathways.

Lewis Acid Catalysis: Metal salts such as ZnCl₂, MgCl₂, or Sc(OTf)₃ can act as Lewis acids, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and facilitating nucleophilic additions.

Transition Metal-Catalyzed Cross-Coupling and Cyclizations: Palladium, rhodium, and copper catalysts are known to be effective in reactions involving β-ketonitriles. For example, a palladium catalyst could facilitate an α-arylation reaction. The catalytic cycle would likely involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by deprotonation of the β-ketonitrile to form a palladium enolate. Reductive elimination would then yield the α-arylated product and regenerate the Pd(0) catalyst.

Ruthenium complexes have been shown to catalyze the tandem hydration of the nitrile and transfer hydrogenation of the ketone in β-ketonitriles in water. This process is thought to involve the coordination of the ruthenium center to the nitrile, facilitating the addition of water, followed by a formate-mediated hydride transfer to the carbonyl group, all orchestrated by the same metal catalyst.

Kinetic and Thermodynamic Considerations in Reaction Control

In the study of chemical reactions involving this compound and its analogues, understanding the principles of kinetic and thermodynamic control is crucial for predicting and manipulating reaction outcomes. These concepts determine whether the major product of a reaction is the one that is formed fastest (the kinetic product) or the one that is most stable (the thermodynamic product). The interplay between reaction conditions such as temperature, reaction time, and the nature of reagents can dictate the pathway a reaction follows.

Reactions involving multifunctional molecules like this compound often present multiple reactive sites, leading to the possibility of forming different products. For instance, in reactions such as alkylation, the deprotonation of the α-carbon can lead to the formation of different enolates. The enolate that is formed more rapidly is referred to as the kinetic enolate, while the more stable enolate is the thermodynamic enolate.

The formation of the kinetic product is favored under conditions that are irreversible, typically at low temperatures with a strong, sterically hindered base. These conditions favor the removal of the most accessible proton, leading to the less substituted enolate, which then reacts to form the kinetic product. Conversely, thermodynamic control is typically achieved at higher temperatures, allowing the reaction to be reversible. Under these conditions, an equilibrium can be established, and the product distribution will favor the most stable species, which arises from the more substituted and more stable enolate.

While specific experimental data on the kinetic and thermodynamic parameters for reactions of this compound is not extensively available in the public domain, the general principles of kinetic and thermodynamic control observed in analogous systems, such as the alkylation of unsymmetrical ketones, provide a foundational understanding. For example, the use of a bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors the formation of the kinetic enolate, whereas a smaller, stronger base at higher temperatures might favor the thermodynamic enolate.

The selection of reaction conditions is therefore a critical aspect of synthetic strategy when working with this compound and its derivatives, enabling the selective synthesis of desired isomers or products based on an understanding of the underlying kinetic and thermodynamic principles. Further detailed research, including computational modeling and experimental studies, would be necessary to quantify the specific energetic barriers and product stabilities for reactions involving this specific compound.

Theoretical and Computational Chemistry Studies of 3 Oxo 1 Phenylcyclopentanecarbonitrile

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into a molecule's three-dimensional structure, the distribution of electrons, and how it interacts with light.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Conformational analysis further explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds and determines their relative energies.

A thorough search of scholarly databases and chemical literature yielded no specific studies on the geometry optimization or conformational analysis of 3-oxo-1-phenylcyclopentanecarbonitrile. Consequently, there are no published data on its optimized bond lengths, bond angles, dihedral angles, or the relative stabilities of its possible conformers.

Electronic Structure and Bonding Analysis

This area of study involves analyzing the distribution of electrons within a molecule to understand its bonding, polarity, and reactive sites. Techniques such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and analysis of frontier molecular orbitals (HOMO and LUMO) are commonly employed.

There are no available research articles that detail the electronic structure and bonding analysis of this compound. Therefore, information regarding its orbital energies, electron density distribution, atomic charges, and the nature of its chemical bonds from a computational perspective is not available.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

No computational studies predicting the spectroscopic parameters (NMR, IR, UV-Vis) of this compound have been published.

Computational Modeling of Reactivity and Reaction Mechanisms

Computational modeling can be used to predict the reactivity of a molecule and to elucidate the step-by-step mechanism of chemical reactions. This involves identifying transition states and calculating the energy barriers associated with a reaction pathway.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states and the calculation of activation energies are crucial for understanding the kinetics of a chemical reaction. These computations help to identify the most likely reaction pathway by determining the energy required to transform reactants into products.

No studies were found that computationally characterize transition states or calculate activation energies for reactions involving this compound.

Reaction Coordinate Analysis and Molecular Dynamics Simulations

Reaction coordinate analysis, often visualized as a potential energy surface, maps the energetic landscape of a chemical reaction. Molecular dynamics (MD) simulations provide a time-dependent view of molecular motion, offering insights into the dynamic behavior of molecules and the progression of a reaction over time.

There is no published research detailing reaction coordinate analyses or molecular dynamics simulations specifically for this compound.

Solvent Effects and Environmental Influences on Reactivity

One of the key aspects influenced by solvents is the keto-enol tautomerism inherent in β-ketonitriles. The equilibrium between the keto and enol forms of this compound can be shifted by the polarity and hydrogen-bonding capabilities of the solvent. emerginginvestigators.orgresearchgate.net In nonpolar, aprotic solvents, the enol form may be favored due to the stability conferred by intramolecular hydrogen bonding. researchgate.net Conversely, polar, protic solvents can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bonds of the enol form. researchgate.net Computational models can quantify these shifts by calculating the relative energies of the tautomers in various solvent environments.

Environmental factors, such as the presence of water or other protic species, can also impact the reactivity of this compound. These interactions can be modeled to predict changes in reaction pathways and activation energies. For instance, in aqueous environments, explicit solvent models, where individual water molecules are included in the calculation, can provide a more detailed picture of the hydrogen-bonding network and its effect on the molecule's reactivity.

The following table illustrates hypothetical data from a computational study on the solvent effects on the keto-enol equilibrium of this compound, demonstrating how the percentage of the enol form might vary with the solvent's dielectric constant.

| Solvent | Dielectric Constant (ε) | Calculated % Enol Form |

| n-Hexane | 1.88 | 75% |

| Chloroform | 4.81 | 62% |

| Acetone | 20.7 | 45% |

| Ethanol | 24.5 | 30% |

| Water | 80.1 | 15% |

Design and Prediction of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design and prediction of novel derivatives of this compound with desired properties. Through in silico techniques, it is possible to explore a vast chemical space and prioritize the synthesis of compounds with the highest potential for specific applications.

Virtual Screening and Structure-Activity Relationship (SAR) Studies

Virtual screening is a powerful computational technique used to identify promising lead compounds from large chemical libraries. nih.govmdpi.com For this compound, this process would involve creating a virtual library of derivatives by modifying the phenyl ring, the cyclopentanone (B42830) core, or the nitrile group. These virtual compounds are then computationally docked into the binding site of a biological target to predict their binding affinity. nih.govnih.gov

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For derivatives of this compound, SAR can be established by systematically altering substituents on the molecule and observing the effect on a particular activity. For example, modifying the substitution pattern on the phenyl ring can influence the molecule's electronic properties and steric profile, which in turn can affect its interaction with a biological target.

The following table provides an illustrative example of a SAR study for a hypothetical series of this compound derivatives, showing how different substituents on the phenyl ring might influence their inhibitory activity against a hypothetical enzyme.

| Compound ID | Phenyl Ring Substituent | Predicted IC50 (µM) |

| 1 | H | 15.2 |

| 1a | 4-Cl | 8.5 |

| 1b | 4-OCH3 | 22.1 |

| 1c | 4-NO2 | 5.3 |

| 1d | 3-F | 12.8 |

Ligand Design and Interaction Studies

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.govgardp.orgresearchgate.net This approach relies on the knowledge of molecules that are active against the target. For this compound, a pharmacophore model can be developed based on a set of known active analogues. This model defines the essential structural features required for activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Novel derivatives can then be designed to fit this pharmacophore model.

Molecular docking simulations are a cornerstone of ligand design, providing insights into the binding mode and interactions of a ligand with its target receptor. mdpi.comnih.govpensoft.net For this compound derivatives, docking studies can reveal key interactions, such as hydrogen bonds between the keto group and receptor residues, or pi-stacking interactions involving the phenyl ring. This information is invaluable for optimizing the ligand's affinity and selectivity. For instance, introducing a hydroxyl group at a specific position on the phenyl ring might enable a new hydrogen bond with the receptor, thereby increasing binding affinity.

Advanced Reactivity Profiles and Complex Transformations of 3 Oxo 1 Phenylcyclopentanecarbonitrile

Cyclization and Annulation Reactions for Polycyclic Systems

The strategic placement of functional groups in 3-oxo-1-phenylcyclopentanecarbonitrile makes it an ideal precursor for the synthesis of intricate polycyclic frameworks through various cyclization and annulation strategies.

Formation of Fused and Bridged Ring Structures

The cyclopentanone (B42830) backbone of this compound provides a robust platform for the construction of fused and bridged ring systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are a common strategy. For instance, Robinson annulation, a classic method for forming six-membered rings, can be envisioned with this substrate. This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation, potentially leading to complex bicyclic structures.

While specific examples directly utilizing this compound in the formation of bridged rings are not extensively documented in readily available literature, the principles of intramolecular reactions suggest its potential. By introducing appropriate functional groups onto the cyclopentane (B165970) ring, intramolecular cyclizations could lead to the formation of bridged systems. For example, the generation of an enolate followed by an intramolecular nucleophilic attack on a suitably positioned electrophile could forge the bridging bond.

Spirocyclization Pathways

Spirocycles, compounds containing two rings connected by a single common atom, are prevalent in natural products and medicinally important molecules. The quaternary carbon at the 1-position of this compound is a key feature that can be exploited for spirocyclization. One potential pathway involves the reaction of the enolate of this compound with a bifunctional electrophile. For example, reaction with a dihaloalkane could lead to the formation of a spirocyclic ketone.

Another approach involves the participation of the nitrile group in the cyclization. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a conceptual basis for such transformations. Although not a direct application, modification of the molecule to incorporate a second nitrile or a related functional group could enable intramolecular cyclization to form a spirocyclic system with the nitrile nitrogen incorporated into the new ring.

| Spirocyclization Strategy | Key Transformation | Potential Product Class |

| Enolate Alkylation | Reaction of the enolate with a dihaloalkane | Spirocyclic ketones |

| Nitrile Participation | Intramolecular reaction involving the nitrile group | Spirocyclic heterocycles |

Construction of Heterocyclic Systems via Intramolecular and Intermolecular Processes

The presence of both a ketone and a nitrile group makes this compound a versatile precursor for the synthesis of a wide variety of heterocyclic compounds through both intramolecular and intermolecular pathways.

Intramolecular Cyclization: By introducing additional functional groups, intramolecular cyclization can lead to the formation of fused heterocyclic systems. For instance, reduction of the ketone to a hydroxyl group, followed by a reaction that activates the nitrile, could lead to the formation of a fused lactone or lactam.

Intermolecular Cyclization: In intermolecular reactions, this compound can react with various dinucleophiles or binucleophilic reagents to form heterocycles. A classic example is the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur with an active methylene (B1212753) compound to produce a polysubstituted thiophene. While a direct application with this specific substrate may require optimization, the principle highlights its potential.

Furthermore, the reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole-fused cyclopentane systems. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole (B147169) derivatives. These reactions underscore the utility of the β-keto nitrile functionality in constructing five-membered heterocyclic rings.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond cyclization reactions, this compound is a valuable substrate for fundamental bond-forming reactions that are central to organic synthesis.

Conjugate Additions and Enolate Chemistry

The ketone functionality of this compound allows for the generation of an enolate anion, a powerful nucleophile for carbon-carbon bond formation. The acidity of the α-protons is enhanced by the adjacent carbonyl group.

Conjugate Additions (Michael Reaction): The enolate of this compound can participate as a donor in Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds, which are themselves versatile synthetic intermediates. For instance, the reaction of the enolate with methyl vinyl ketone would yield a diketone that could undergo further intramolecular reactions. A closely related compound, 3-oxo-3-phenylpropanenitrile, has been shown to undergo regioselective Michael addition to linear conjugated enynones, highlighting the reactivity of the active methylene group adjacent to the nitrile and carbonyl functionalities.

Enolate Alkylation: The enolate can also be alkylated using alkyl halides. This reaction allows for the introduction of various alkyl substituents at the α-position to the carbonyl group, further functionalizing the cyclopentane ring. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

| Reaction Type | Reactant | Product Type |

| Michael Addition | α,β-Unsaturated carbonyl compound | 1,5-Dicarbonyl compound |

| Enolate Alkylation | Alkyl halide | α-Alkylated ketone |

Cross-Coupling Reactions

While the direct use of the enolate of this compound in cross-coupling reactions is not extensively reported, the principles of modern cross-coupling chemistry suggest potential applications. For instance, the enolate could potentially be used as a nucleophile in palladium- or nickel-catalyzed cross-coupling reactions with aryl or vinyl halides.

More plausibly, the cyclopentanone ring could be functionalized to introduce a leaving group, such as a triflate or a halide, at the α-position to the carbonyl. This α-functionalized ketone could then participate as an electrophile in various cross-coupling reactions, such as the Suzuki-Myaura, Heck, or Buchwald-Hartwig reactions, allowing for the introduction of aryl, vinyl, or amino groups, respectively. The development of such methodologies would significantly expand the synthetic utility of this compound as a building block for complex molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions

The structure of this compound offers several possibilities for substitution reactions, primarily involving the phenyl ring and the carbons alpha to the carbonyl and nitrile groups.

Electrophilic Aromatic Substitution: The phenyl group is susceptible to electrophilic aromatic substitution. The cyclopentyl substituent, being an alkyl group, is generally considered an activating group and an ortho, para-director. msu.eduvaia.com This directing effect is due to the electron-donating nature of alkyl groups via induction and hyperconjugation, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. msu.edu Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to yield predominantly ortho- and para-substituted products. youtube.com Steric hindrance from the bulky cyclopentyl group might favor substitution at the para position over the ortho positions.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrophenyl)-3-oxocyclopentanecarbonitrile |

| Bromination | Br₂, FeBr₃ | 1-(4-bromophenyl)-3-oxocyclopentanecarbonitrile |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-cyano-3-oxocyclopentyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-acylphenyl)-3-oxocyclopentanecarbonitrile |

Nucleophilic Substitution: Nucleophilic substitution reactions are less common on the unsubstituted phenyl ring, typically requiring strong activation by electron-withdrawing groups. nih.gov However, the aliphatic portion of the molecule contains electrophilic centers susceptible to nucleophilic attack. The carbonyl carbon is a primary site for nucleophilic addition, which is a precursor to many other reactions. Additionally, the carbon atoms alpha to the ketone and nitrile groups can be deprotonated by a suitable base to form an enolate or a carbanion. This nucleophilic intermediate can then participate in substitution reactions, such as alkylation. Given the presence of two alpha-carbons (C2 and C4) to the ketone, regioselectivity in enolate formation and subsequent reactions is a key consideration.

Oxidation and Reduction Chemistry of Functional Groups

The ketone and nitrile functional groups in this compound can undergo a variety of oxidation and reduction transformations, often with a high degree of selectivity depending on the reagents and conditions employed.

Selective Transformations of Ketone and Nitrile Moieties

Achieving selectivity is crucial when transforming a multifunctional molecule like this compound. The distinct reactivity of the ketone and nitrile groups allows for their individual manipulation.

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol (3-hydroxy-1-phenylcyclopentanecarbonitrile) in the presence of the nitrile group using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose, as it typically does not reduce nitriles. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the nitrile group, yielding 1-phenyl-3-(aminomethyl)cyclopentanol.

The nitrile group can be selectively reduced to a primary amine (1-phenyl-3-oxocyclopentanemethanamine) using catalytic hydrogenation under specific conditions or with other specialized reagents that show preference for the nitrile over the ketone.

Selective Oxidation: The ketone moiety can undergo oxidation via a Baeyer-Villiger oxidation, which involves peroxy acids (e.g., m-CPBA) and converts the cyclic ketone into a lactone (a cyclic ester). wiley-vch.deresearchgate.net This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon and constitutes a ring-expansion rearrangement. wiley-vch.de The nitrile group is generally stable under these conditions. Direct oxidation of the nitrile group is less common but can be achieved under harsh conditions, often leading to hydrolysis to the corresponding amide or carboxylic acid.

| Transformation | Functional Group Targeted | Reagent(s) | Product |

| Selective Reduction | Ketone | Sodium Borohydride (NaBH₄) | 3-hydroxy-1-phenylcyclopentanecarbonitrile |

| Exhaustive Reduction | Ketone and Nitrile | Lithium Aluminum Hydride (LiAlH₄) | 1-phenyl-3-(aminomethyl)cyclopentanol |

| Selective Oxidation | Ketone | m-Chloroperoxybenzoic acid (m-CPBA) | 4-cyano-4-phenyl-oxepan-2-one (lactone) |

| Hydrolysis | Nitrile | H₂O, H⁺ or OH⁻ | 3-oxo-1-phenylcyclopentanecarboxylic acid |

Rearrangement Chemistry of the Cyclopentane Framework

The cyclopentane ring of this compound is amenable to several types of skeletal rearrangement reactions, which can lead to the formation of new ring systems.

Beckmann Rearrangement: The ketone functional group can serve as a handle for initiating a Beckmann rearrangement. First, the ketone is converted to its corresponding oxime by reacting it with hydroxylamine (NH₂OH). byjus.com Treatment of the oxime with a strong acid (like sulfuric acid) then induces the rearrangement, where the group anti-periplanar to the hydroxyl group on the nitrogen migrates. masterorganicchemistry.comlibretexts.org This process results in the insertion of a nitrogen atom into the cyclopentane ring, transforming it into a six-membered lactam (a cyclic amide). byjus.com This provides a pathway to caprolactam analogs, which are valuable in polymer chemistry.

Baeyer-Villiger Rearrangement: As mentioned previously, the Baeyer-Villiger oxidation is also a rearrangement reaction. wiley-vch.de It expands the five-membered cyclopentanone ring into a six-membered lactone. The migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome. In this case, the more substituted carbon (C2, bearing the phenyl and nitrile groups) would be expected to migrate, leading to the insertion of oxygen between C1 and C2.

Favorskii Rearrangement: While not directly applicable to the parent structure, if a halogen (e.g., chlorine or bromine) is introduced at an alpha-position (C2 or C4), the resulting α-halo ketone could undergo a Favorskii rearrangement upon treatment with a base. This complex reaction involves the formation of a cyclopropanone (B1606653) intermediate followed by ring-opening, ultimately leading to a ring-contracted carboxylic acid derivative (a cyclobutanecarboxylic acid).

| Rearrangement | Key Intermediate | Product Type | Change in Ring Structure |

| Beckmann | Oxime | Lactam | Expansion to a 6-membered ring with N |

| Baeyer-Villiger | Criegee Intermediate | Lactone | Expansion to a 6-membered ring with O |

| Favorskii (on α-halo derivative) | Cyclopropanone | Carboxylic Acid Derivative | Contraction to a 4-membered ring |

Synthetic Utility and Research Applications in Advanced Organic Chemistry

3-oxo-1-phenylcyclopentanecarbonitrile as a Strategic Building Block

The inherent structural features of this compound make it an exceptionally versatile starting material in organic synthesis. The presence of a reactive ketone and a nitrile group, coupled with the stereochemically defined cyclopentane (B165970) framework, allows for a wide array of chemical manipulations.

Precursor for Structurally Diverse Molecular Scaffolds

The chemical reactivity of this compound provides access to a multitude of molecular scaffolds. The ketone functionality can undergo a variety of transformations, including reductions, olefinations, and additions of organometallic reagents, to introduce new stereocenters and functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the range of accessible derivatives. These transformations enable the elaboration of the initial cyclopentane ring into more complex polycyclic and heterocyclic systems.

Intermediate in the Synthesis of Complex Organic Molecules

While specific examples in the synthesis of named complex natural products are not extensively documented in publicly available literature, the structural motif of this compound is present in the core of various biologically active compounds. Its utility as an intermediate lies in its ability to be transformed into key fragments that can be incorporated into larger, more complex molecular structures. The rigid cyclopentane core provides a predictable platform for controlling stereochemistry in subsequent synthetic steps.

Contribution to New Methodologies for Carbon Framework Construction

The reactivity of this compound and its derivatives contributes to the development of novel methods for constructing carbon-carbon and carbon-heteroatom bonds. For instance, the enolate generated from the ketone can participate in various alkylation and aldol-type reactions, enabling the formation of new carbon-carbon bonds with a high degree of stereocontrol. The nitrile group can also be a participant in cyclization reactions, leading to the formation of fused heterocyclic rings. Research in this area focuses on leveraging the unique electronic and steric properties of this building block to achieve unprecedented chemical transformations.

Role in the Development of Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. The quaternary stereocenter at the C1 position of this compound makes it a valuable starting point for the synthesis of chiral molecules.

Access to Enantiopure Intermediates

The development of asymmetric methods to synthesize enantiomerically enriched this compound is a key research focus. Once obtained in an enantiopure form, this compound can serve as a chiral building block, transferring its stereochemical information to subsequent products. This approach is highly valuable in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are required for desired activity.

Broader Impact on Synthetic Methodology Development

The study of the reactivity and synthetic applications of this compound has a broader impact on the field of organic synthesis. It drives the development of new synthetic methods and reagents that can be applied to a wider range of substrates. The challenges associated with manipulating this highly functionalized molecule inspire innovation in areas such as stereoselective catalysis and functional group transformations. As researchers continue to explore the potential of this versatile building block, it is poised to play an increasingly important role in the advancement of organic chemistry.

Advancements in Stereocontrol and Regioselectivity

The synthesis of complex cyclic molecules such as this compound, which contains a quaternary stereocenter, presents significant challenges in controlling stereochemistry and regiochemistry. Modern organic synthesis has seen substantial progress in developing methodologies that address these challenges, moving towards highly selective and predictable reaction outcomes.

A key area of advancement lies in the use of organocatalytic domino reactions. These reactions allow for the construction of complex molecular architectures with multiple stereocenters in a single, efficient operation. For instance, research into the asymmetric synthesis of fully functionalized cyclopentanes has demonstrated the power of organocatalytic triple Michael domino reactions. nih.gov This strategy can form three new carbon-carbon bonds and up to six stereocenters, including a quaternary one, with high levels of control. nih.gov In a representative study, the reaction of an oxindole, an unsaturated conjugated diene, and (E)-cinnamaldehyde using a prolinol silyl (B83357) ether catalyst resulted in cyclopentane derivatives with excellent diastereoselectivity and enantioselectivity. nih.gov Although this example does not produce this compound directly, the underlying principle of using chiral organocatalysts to orchestrate a cascade of stereocontrolled bond formations is a major advancement applicable to the synthesis of similar cyclopentane structures.

Another critical aspect is regioselectivity, particularly in reactions involving multifunctional precursors. The Michael addition is a fundamental carbon-carbon bond-forming reaction often employed in the synthesis of cyclopentane rings. Research on the reaction between 3-oxo-3-phenylpropanenitrile and linear conjugated enynones demonstrates the principle of regioselective addition. mdpi.comnih.gov In this process, the nucleophilic anion of 3-oxo-3-phenylpropanenitrile selectively attacks the double carbon-carbon bond of the enynone system, rather than the triple bond or the carbonyl group. mdpi.comnih.gov This regioselectivity is crucial for ensuring the formation of the desired constitutional isomer. The reaction typically yields a mixture of diastereomers, highlighting that while regiocontrol can be achieved, subsequent efforts are needed to control the stereochemical outcome. nih.govresearchgate.net

The table below summarizes representative results from an organocatalytic domino reaction for the synthesis of complex cyclopentanes, illustrating the high levels of stereocontrol achievable with modern methods. nih.gov

| Entry | Diene | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Diethyl 2-(2-nitrovinyl)malonate | (E)-Cinnamaldehyde | 80 | >20:1 | 99 |

| 2 | Diethyl 2-(2-nitrovinyl)malonate | (E)-3-(4-Nitrophenyl)acrylaldehyde | 75 | >20:1 | 99 |

| 3 | Diethyl 2-(2-nitrovinyl)malonate | (E)-3-(4-Chlorophenyl)acrylaldehyde | 78 | >20:1 | 99 |

| 4 | Diethyl 2-(2-nitrovinyl)malonate | (E)-3-(p-tolyl)acrylaldehyde | 82 | >20:1 | 98 |

This table presents data on the synthesis of fully substituted cyclopentane-oxindoles, demonstrating the high stereocontrol possible in modern cyclopentane synthesis. nih.gov

Innovations in Reaction Efficiency and Atom Economy

The principles of green chemistry are increasingly influencing the design of synthetic routes in advanced organic chemistry, with a strong emphasis on improving reaction efficiency and atom economy. Atom economy, a concept developed by Barry Trost, provides a measure of how efficiently the atoms from the starting materials are incorporated into the final desired product. numberanalytics.com

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

The choice of reaction type is fundamental to achieving high atom economy. Addition and cycloaddition reactions are considered ideal as they, in principle, can incorporate all reactant atoms into the product, leading to 100% atom economy. nih.govjocpr.com The development of catalytic processes is another cornerstone of efficient synthesis. Catalysts, used in substoichiometric amounts, can facilitate transformations that would otherwise require harsh conditions or wasteful stoichiometric reagents, thereby increasing both efficiency and atom economy. jocpr.com

The following table provides a conceptual comparison of different reaction types and their inherent atom economy, illustrating the advantages of modern synthetic strategies.

| Reaction Type | General Transformation | Byproducts Generated | Inherent Atom Economy |

| Addition | A + B → C | None | High (can be 100%) |

| Rearrangement | A → B | None | High (100%) |

| Substitution | A-B + C → A-C + B | Leaving Group (B) | Moderate to Low |

| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Triphenylphosphine oxide | Low |

By focusing on catalytic methods, domino sequences, and inherently atom-economical transformations, chemists can design more sustainable and efficient syntheses for complex targets like this compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Routes

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to reduce environmental impact. Future research on 3-oxo-1-phenylcyclopentanecarbonitrile will prioritize the development of sustainable synthetic methods. This involves moving away from hazardous reagents and solvents and improving energy efficiency.

Key research opportunities include:

Catalytic Pathways: Designing novel metal or organocatalytic systems to construct the cyclopentane (B165970) ring with high efficiency and selectivity, minimizing the use of stoichiometric reagents. numberanalytics.com

Eco-Friendly Solvents: Exploring the use of benign reaction media such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Atom Economy: Developing new reaction pathways that maximize the incorporation of atoms from reactants into the final product, such as one-pot or tandem reactions that reduce intermediate isolation and purification steps. organic-chemistry.org A recent green approach for synthesizing β-ketonitriles involves the acylation of acetonitrile (B52724) anions using inexpensive bases, which could be adapted for this specific target. nih.gov

| Sustainability Approach | Potential Benefit for Synthesis |

| Heterogeneous Catalysis | Simplifies catalyst recovery and recycling, reducing waste. |

| Biocatalysis | Utilizes enzymes for high selectivity under mild conditions (room temperature, aqueous media). |

| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption through rapid, efficient heating. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For this compound, AI and ML can be applied to:

Reaction Optimization: Using ML algorithms to build predictive models that identify the optimal conditions (e.g., temperature, catalyst loading, solvent) for a given reaction, minimizing the need for extensive experimental screening. wiley.com

Discovery of New Reactions: Training ML models on large reaction databases to identify hidden reactivity patterns and propose entirely new transformations for the β-ketonitrile scaffold. researchgate.net

Exploration of Unconventional Activation Methods

Beyond traditional thermal heating, unconventional methods for activating chemical reactions can provide unique advantages, including enhanced reaction rates, higher yields, and novel reactivity. Future studies on the synthesis and derivatization of this compound could benefit from exploring these techniques.

| Activation Method | Principle | Potential Application |

| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. | A solvent-free synthesis of the cyclopentane ring or subsequent functionalization. |

| Sonochemistry | Employing high-frequency ultrasound to create localized high-pressure and high-temperature zones via acoustic cavitation. | Enhancing the rate and efficiency of nitrile or ketone transformations. |

| Photoredox Catalysis | Using visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. | Forging new C-C or C-N bonds at the cyclopentane core. organic-chemistry.org |

| Electrochemistry | Driving reactions using an electric current, offering a green alternative to chemical oxidants or reductants. numberanalytics.com | Selective reduction of the ketone or nitrile group, or for C-H functionalization. |

Interdisciplinary Research with Materials Science and Chemical Biology

The structural and functional attributes of this compound make it a compelling candidate for applications beyond traditional organic synthesis. Collaborative, interdisciplinary research is key to unlocking this potential.

Materials Science: The rigid cyclopentane core and polar functional groups could be leveraged to design novel organic materials. Derivatives could be explored as building blocks for polymers, liquid crystals, or functional dyes with specific electronic or photophysical properties. Related compounds like 1-phenylcyclopentanecarbonitrile (B1345207) have been noted for their potential in materials science. ontosight.ai

Chemical Biology and Medicinal Chemistry: The β-ketonitrile motif is a versatile intermediate for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govnih.gov The compound could serve as a scaffold for creating libraries of new molecules to be screened for biological activity. Nitrile-containing compounds have been investigated for a range of properties, including anticancer and antimicrobial activities. ontosight.aiontosight.ai

Unraveling Complex Reactivity Patterns and Undiscovered Transformations

A fundamental aspect of future research will be to continue exploring the intrinsic reactivity of this compound. The interplay between the electrophilic ketone and nitrile groups offers a rich field for discovering new chemical transformations. pearson.comopenstax.orglibretexts.org

Future investigations could focus on:

Asymmetric Catalysis: Developing enantioselective methods to functionalize the molecule, for instance, through asymmetric reduction of the ketone or α-functionalization, to access single-enantiomer products.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions initiated by a single event, using the compound's multiple functional groups to rapidly build molecular complexity. This approach has been used with other β-ketonitriles to form complex heterocyclic systems. nih.gov

Nitrile Group Transformations: While classic nitrile reactions like hydrolysis and reduction are known, exploring less common transformations, such as its participation in cycloadditions or as a directing group for C-H activation, could yield novel products. openstax.orgnih.govacs.org

Enolate Chemistry: Investigating the regioselectivity of enolate formation and its subsequent reactions to add substituents at the C2 and C4 positions, leading to a diverse range of substituted cyclopentanones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-1-phenylcyclopentanecarbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step pathways involving cyclization and functional group introduction. For example:

- Cyclopentane framework formation : Cyclohexanone derivatives are cyclized under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or methanol .

- Nitrile group addition : Nucleophilic substitution with cyanide sources (e.g., KCN/NaCN) under reflux conditions .

- Critical parameters : Solvent polarity (methanol vs. DMF), temperature (room temp. to 80°C), and stoichiometry of reagents significantly impact yield (e.g., 60–85% reported in analogous syntheses) .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR resolves the phenyl, ketone, and nitrile groups. For example, nitrile carbons appear at ~120 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2240 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated 199.1 g/mol for C₁₂H₁₁NO) .

Advanced Research Questions

Q. How can conflicting data on the reactivity of the ketone group in this compound be resolved?

- Methodological Answer : Discrepancies in reduction/oxidation outcomes may arise from competing reaction pathways:

- Reduction : Use of LiAlH₄ selectively reduces the ketone to alcohol, while catalytic hydrogenation (H₂/Pd-C) may preserve the nitrile group .

- Oxidation : MnO₂ or CrO₃ oxidizes the ketone to carboxylic acid derivatives, but over-oxidation risks require controlled stoichiometry .

- Analytical validation : In-situ FTIR or LC-MS monitoring can track intermediate formation and resolve mechanistic ambiguities .

Q. What strategies optimize the regioselectivity of electrophilic substitution on the phenyl ring in derivatives of this compound?

- Methodological Answer :

- Directing effects : The electron-withdrawing nitrile and ketone groups meta-direct electrophiles (e.g., nitration yields 3-nitro derivatives) .

- Protection/deprotection : Temporary protection of the ketone (e.g., acetal formation) alters electronic effects, enabling para-substitution .

- Computational modeling : DFT calculations (e.g., Fukui indices) predict reactive sites, guiding experimental design .

Q. How does the electronic structure of this compound influence its biological activity in enzyme inhibition studies?

- Methodological Answer :

- Lipophilicity : The nitrile and ketone groups enhance membrane permeability (logP ~1.5–2.0), critical for cellular uptake .

- H-bonding : The ketone oxygen acts as a H-bond acceptor, interacting with catalytic residues in enzymes (e.g., cyclooxygenase-2) .

- SAR studies : Fluorine substitution at the phenyl ring (analogous to ) increases metabolic stability and target affinity .

Data Contradiction Analysis

Q. Why do studies report varying bioactivity outcomes for this compound analogs?

- Methodological Answer : Discrepancies often stem from:

- Purity issues : HPLC purity thresholds (>95%) are essential; impurities (e.g., unreacted nitrile precursors) skew biological assays .

- Assay conditions : Varying pH (6.5 vs. 7.4) or solvent (DMSO vs. ethanol) alters compound solubility and activity .

- Structural analogs : Trifluoromethyl substitution (e.g., ) enhances potency but introduces steric effects that reduce binding in some targets .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the cytotoxicity of this compound derivatives?

- Methodological Answer :

- MTT/PrestoBlue assays : Quantify mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ROS detection : Use DCFH-DA probes to assess oxidative stress induction, linked to apoptosis pathways .

- Control experiments : Include cisplatin or doxorubicin as positive controls and assess solvent-only baselines .

Structural and Functional Comparisons

Q. How does this compound compare to its cyclohexane analogs in reactivity and bioactivity?

- Methodological Answer :

- Ring strain : The cyclopentane ring increases torsional strain vs. cyclohexane, accelerating nucleophilic attack at the ketone .

- Bioactivity : Cyclopentane derivatives show higher metabolic stability but lower aqueous solubility than cyclohexane analogs (e.g., logS −2.1 vs. −1.8) .

- Synthetic flexibility : Cyclohexane frameworks allow more substituent positions, enabling diverse derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.